HB007

Anticancer Targeted protein degradation Cell viability

HB007 (CAS: 2387821-46-5, C15H9ClN4OS, MW: 328.78) is a small-molecule degrader of the small ubiquitin-related modifier 1 (SUMO1). It functions as a molecular glue that induces the ubiquitination and subsequent proteasomal degradation of SUMO1, leading to reduced tumor growth in vivo.

Molecular Formula C15H9ClN4OS
Molecular Weight 328.8 g/mol
Cat. No. B10828144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHB007
Molecular FormulaC15H9ClN4OS
Molecular Weight328.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C#N
InChIInChI=1S/C15H9ClN4OS/c16-10-2-1-3-11(7-10)18-14(21)20-15-19-12-5-4-9(8-17)6-13(12)22-15/h1-7H,(H2,18,19,20,21)
InChIKeyURCZUKFRZQNQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

HB007 (SUMO1 Degrader): Chemical Identity and Baseline Characteristics for Cancer Research Procurement


HB007 (CAS: 2387821-46-5, C15H9ClN4OS, MW: 328.78) is a small-molecule degrader of the small ubiquitin-related modifier 1 (SUMO1) [1]. It functions as a molecular glue that induces the ubiquitination and subsequent proteasomal degradation of SUMO1, leading to reduced tumor growth in vivo [1]. The compound was developed through structure-activity relationship (SAR) optimization of the hit compound CPD1, yielding improved potency and pharmacokinetic properties [1]. HB007 has been shown to selectively degrade SUMO1 without affecting SUMO2/3 and to inhibit the progression of patient-derived brain, breast, colon, and lung cancers in mouse models [1].

Why Generic SUMO1 Pathway Modulators Cannot Substitute for HB007 in Targeted Degradation Studies


HB007 is not a traditional enzyme inhibitor but a molecular glue degrader that recruits the CUL1-FBXO42 E3 ubiquitin ligase complex to SUMO1 via binding to CAPRIN1 [1]. This distinct mechanism of action results in the complete elimination of SUMO1 protein rather than mere inhibition of its enzymatic activity or its conjugation pathway [1]. Consequently, small-molecule SUMO-activating enzyme (SAE) inhibitors such as ML-792, SUMO-specific protease (SENP) inhibitors, or other SUMO pathway modulators cannot replicate the downstream biological effects of HB007, including the induction of ER stress and ROS accumulation through deSUMOylation of TCF4 and suppression of StarD7 transcription in colon cancer [2]. Substituting HB007 with an alternative compound would fundamentally alter the experimental outcomes and invalidate any comparison to published data using this specific degrader.

HB007 Comparative Performance Data: Quantitative Differentiation from CPD1 and Other SUMO1 Pathway Agents


In Vitro Antiproliferative Potency: HB007 Demonstrates Enhanced Activity Relative to CPD1 Across a Broad Panel of Cancer Cell Lines

HB007 exhibits superior in vitro antiproliferative activity compared to its predecessor CPD1. In a panel of 25 cancer cell lines, the IC50 values for HB007 were systematically lower than those of CPD1, indicating improved potency [1]. In the LN-229 glioblastoma cell line, HB007 achieved an IC50 of 1.470 µM [2], whereas CPD1 demonstrated an IC50 of 3.43 µM in a related assay system [3], representing an approximate 2.3-fold improvement in potency.

Anticancer Targeted protein degradation Cell viability

In Vivo Tumor Growth Inhibition: HB007 Suppresses Patient-Derived Xenograft (PDX) Tumor Growth Across Multiple Cancer Types

HB007 significantly inhibits tumor growth in multiple patient-derived xenograft (PDX) models of brain, breast, colon, and lung cancers. In colon cancer PDX models, HB007 treatment reduced tumor xenograft size in a dose-dependent manner, with significant tumor growth suppression observed at doses of 25-50 mg/kg administered intraperitoneally for 15 days [1]. In lung NSCLC PDX models, tumor sizes were significantly suppressed with HB007 treatment (n=8-9 per group, P<0.0001) [2]. In breast carcinoma PDX models, HB007 (25 mg/kg) significantly reduced tumor growth compared to vehicle (n=6-7 per group, P=0.0078 at day 15) [2]. Notably, HB007 treatment had no effect on mouse body weights, indicating a favorable tolerability profile [1].

In vivo efficacy Xenograft models Tumor suppression

Target Selectivity: HB007 Specifically Degrades SUMO1 Without Affecting SUMO2/3 Protein Levels

HB007 demonstrates high target selectivity, specifically degrading SUMO1 while sparing the closely related isoforms SUMO2 and SUMO3. In LN-229 glioblastoma cells treated with HB007 (10-25 µM), Western blot analysis confirmed a dose-dependent reduction in SUMO1 conjugation and total SUMO1 protein levels, whereas SUMO2/3 protein levels remained unchanged [1]. This selectivity was further validated in patient-derived xenograft tissues, where HB007 treatment reduced total SUMO1 amounts without affecting SUMO2/3 [2]. In contrast, pan-SUMO inhibitors or SAE inhibitors such as ML-792 (which inhibits both SUMO1 and SUMO2 conjugation with IC50s of 0.003 µM and 0.011 µM, respectively) lack this isoform specificity.

Target selectivity SUMO isoforms Western blot

Pharmacokinetic Differentiation: HB007 Exhibits Improved Brain Penetration and Metabolic Stability Compared to CPD1

HB007 demonstrates superior pharmacokinetic properties relative to its predecessor CPD1, including improved brain penetration. Following intraperitoneal injection (20 mg/kg) in NOD/SCID mice, HB007 achieved detectable and sustained concentrations in both plasma and brain tissue, whereas CPD1 exhibited limited brain exposure [1]. In microsomal stability assays, HB007 showed greater metabolic stability compared to CPD1, with less than 50% remaining after 45 minutes in mouse, rat, and human microsomes [2]. These PK improvements are critical for in vivo efficacy, particularly in brain cancer models where blood-brain barrier penetration is essential.

Pharmacokinetics Brain penetration Metabolic stability

Cytochrome P450 Inhibition Profile: HB007 Exhibits Minimal Off-Target CYP Enzyme Inhibition

HB007 shows a favorable cytochrome P450 (CYP) inhibition profile, with minimal inhibition of major CYP isoforms at therapeutically relevant concentrations. In human liver microsome assays, HB007 at 10 µM inhibited CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 by less than 50%, indicating a low potential for CYP-mediated drug-drug interactions [1]. In a broader selectivity panel against 67 diverse key human proteins, HB007 at 10 µM exhibited negligible off-target binding, confirming its high degree of target specificity [1].

Drug-drug interaction CYP inhibition Off-target effects

Mechanistic Differentiation: HB007 Acts as a Molecular Glue Degrader, Not a Simple Enzyme Inhibitor

HB007 functions through a unique molecular glue mechanism, binding to CAPRIN1 and recruiting the CUL1-FBXO42 E3 ubiquitin ligase complex to induce ubiquitination and proteasomal degradation of SUMO1 [1]. In contrast, SAE inhibitors such as ML-792 block the SUMO conjugation cascade without degrading the target protein. SENP1 inhibitors like SENP1-IN-1 modulate deSUMOylation but do not eliminate SUMO1 protein . This mechanistic distinction is critical: HB007 leads to complete elimination of SUMO1, whereas inhibitors merely attenuate its activity or conjugation. Genome-scale CRISPR-Cas9 knockout screens confirmed that FBXO42 is required for HB007 activity, validating the molecular glue mechanism [1].

Molecular glue Targeted protein degradation Mechanism of action

Optimal Research and Preclinical Application Scenarios for HB007 Based on Quantitative Evidence


SUMO1-Dependent Cancer Cell Line Profiling and Mechanistic Studies

HB007 is ideally suited for in vitro studies investigating SUMO1-dependent cancer cell growth and survival. With a demonstrated IC50 of 1.470 µM in LN-229 glioblastoma cells and enhanced potency relative to CPD1 across 25 cancer cell lines, researchers can employ HB007 to validate SUMO1 dependency in their cell line of interest. The compound's selectivity for SUMO1 over SUMO2/3 ensures that observed phenotypes are specifically attributable to SUMO1 loss. Typical working concentrations range from 10-25 µM for 48-72 hours to achieve robust SUMO1 degradation in LN-229, HCT116, and other cancer cells [1][2].

In Vivo Preclinical Efficacy Studies in Patient-Derived Xenograft (PDX) Mouse Models

HB007 has been extensively validated in PDX models of brain, breast, colon, and lung cancers. For in vivo pharmacology studies, the recommended dosing regimen is 25-50 mg/kg administered intraperitoneally once daily for 15 days, which has been shown to significantly suppress tumor growth without affecting mouse body weight. Researchers should consider formulation in DMSO:Tween 80:Saline (10:5:85) for IP administration. Brain tumor models particularly benefit from HB007 due to its improved brain penetration compared to CPD1 [1][2].

Investigating ER Stress and ROS-Mediated Anticancer Mechanisms

HB007 treatment leads to a unique downstream signaling cascade involving deSUMOylation and degradation of TCF4, suppression of StarD7 transcription, and consequent induction of ER stress and ROS accumulation in colon cancer cells and 3D organoids. This mechanism has been specifically linked to the degrader activity of HB007 and is not observed with SUMO pathway inhibitors. Researchers exploring the intersection of SUMO1 degradation, ER stress, and oxidative stress in cancer should utilize HB007 to recapitulate this pathway [3].

Drug-Drug Interaction and Combination Therapy Preclinical Assessments

With a favorable CYP inhibition profile (<50% inhibition of major CYP isoforms at 10 µM) and high target selectivity (minimal off-target binding across 67 human proteins), HB007 is an appropriate tool compound for preclinical combination studies where CYP-mediated drug-drug interactions must be minimized. Researchers can co-administer HB007 with standard-of-care chemotherapeutics or other investigational agents with reduced concern for pharmacokinetic confounding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HB007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.